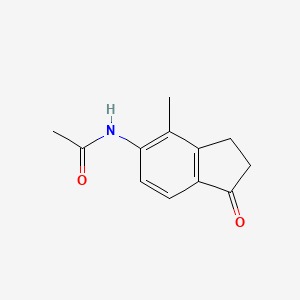

N-(4-Methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-methyl-1-oxo-2,3-dihydroinden-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-9-4-6-12(15)10(9)3-5-11(7)13-8(2)14/h3,5H,4,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRQQAJVYBHPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 4-methylindanone with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(4-Methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to analogues with modifications at the 1-oxo, 4-methyl, or acetamide positions. Key examples include:

N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide

- Structure : Lacks the 4-methyl group.

- Role: A synthetic precursor used in cyanation reactions (e.g., with TMSCN/ZnI₂ to introduce trimethylsilyloxy and cyano groups) .

- Molecular Weight : 189.21 g/mol vs. 203.24 g/mol for the 4-methyl derivative.

N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

- Structure : Bromine replaces the 4-methyl group.

- Application : A brominated building block for further cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Molecular Weight : 268.11 g/mol, significantly heavier due to bromine.

N-(1-Methoxy-2,3-dihydro-1H-inden-5-yl)acetamide

- Structure : Methoxy group replaces the 1-oxo group.

- Synthesis : Prepared via photoredox catalysis (40% yield) using Mes-Acr⁺-MeClO₄⁻ under blue light .

- Impact : The methoxy group improves solubility but reduces hydrogen-bonding capacity compared to the ketone.

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide

- Structure: Fluorophenoxy side chain replaces the methyl group.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| N-(4-Methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | C₁₂H₁₃NO₂ | 203.24 | 4-methyl, 1-oxo | 1.8 |

| N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | C₁₁H₁₁NO₂ | 189.21 | 1-oxo | 1.2 |

| N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | C₁₁H₁₀BrNO₂ | 268.11 | 4-bromo, 1-oxo | 2.5 |

| N-(1-Methoxy-2,3-dihydro-1H-inden-5-yl)acetamide | C₁₂H₁₅NO₂ | 205.25 | 1-methoxy | 1.5 |

| N-(2,3-Dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide | C₁₇H₁₆FNO | 269.31 | 4-fluorophenyl | 3.1 |

*Predicted using fragment-based methods.

Key Observations :

- Hydrogen Bonding : The 1-oxo group provides stronger hydrogen-bonding capacity than methoxy or alkyl substituents.

Antimicrobial Activity

- Fluorinated Derivatives: Compounds with fluorophenoxy groups (e.g., ) may exhibit enhanced target binding due to fluorine’s electronegativity.

Anti-Inflammatory Activity

Enzyme Inhibition

- SHELX-Refined Structures : Crystallographic studies using SHELX software () highlight the importance of hydrogen-bonding networks in stabilizing enzyme-inhibitor complexes, a feature relevant to 1-oxo derivatives .

Biological Activity

N-(4-Methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological effects, including antibacterial and antifungal properties, and provides a comprehensive overview of available data.

- Chemical Name : this compound

- Molecular Formula : C11H11NO2

- CAS Number : 58161-35-6

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. A study highlighted its efficacy against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for the compound were reported as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

These findings suggest that the compound has a bactericidal effect, inhibiting protein synthesis and affecting nucleic acid production, which are critical for bacterial growth and replication .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity. A comparative analysis revealed that it outperformed standard antifungal agents in inhibiting biofilm formation of Candida albicans:

| Compound | Biofilm Inhibition Concentration (μg/mL) |

|---|---|

| N-(4-Methyl...acetamide | 31.108 - 62.216 |

| Fluconazole | 50 |

The mechanism of action appears to involve interference with quorum sensing pathways, crucial for biofilm development in fungal pathogens .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound can guide future modifications to enhance its biological activity. Key findings from SAR studies indicate that specific substitutions on the indene core significantly influence its antimicrobial potency.

Key Modifications and Their Effects

- Methyl Substitution : The presence of a methyl group at the 4-position enhances activity against both bacterial and fungal strains.

- Acetamide Group : This functional group is critical for maintaining solubility and bioavailability.

Case Studies and Research Findings

Several studies have documented the biological activities of N-(4-Methyl...acetamide). Notable case studies include:

- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against clinical isolates of MRSA, showing promising results with a significant reduction in bacterial viability .

- Fungal Biofilm Inhibition Study : Another research focused on its ability to inhibit biofilm formation in C. albicans, demonstrating that it could reduce biofilm biomass significantly compared to controls .

Q & A

Q. How can researchers identify and characterize metabolites of this compound?

- Methodological Answer : In vitro microsomal assays (human liver microsomes + NADPH) detect phase I metabolites. LC-HRMS with fragmentation (MS/MS) elucidates metabolic pathways (e.g., hydroxylation, demethylation). Synthetic standards validate putative metabolites. Radiolabeled versions (¹⁴C at methyl or carbonyl groups) quantify excretion profiles in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.